

# An In-depth Technical Guide to 4-Ethyl-2,3,5-trimethylheptane

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## Compound of Interest

Compound Name: 4-Ethyl-2,3,5-trimethylheptane

Cat. No.: B14542379

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CAS Number: 62198-58-7

This technical guide provides a comprehensive overview of **4-Ethyl-2,3,5-trimethylheptane**, a branched alkane with applications in fuel and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development who require detailed chemical and physical data, as well as insights into its synthesis and potential biological relevance.

## Chemical Identity and Physical Properties

**4-Ethyl-2,3,5-trimethylheptane** is a saturated hydrocarbon with the molecular formula  $C_{12}H_{26}$ .<sup>[1][2]</sup> Its structure consists of a seven-carbon heptane backbone substituted with an ethyl group at the fourth position and methyl groups at the second, third, and fifth positions.<sup>[1][2]</sup> This specific arrangement of alkyl groups influences its physical properties and chemical reactivity.

Table 1: Chemical Identifiers

| Identifier        | Value                                  |
|-------------------|--|
| CAS Number        | 62198-58-7                             |
| IUPAC Name        | 4-ethyl-2,3,5-trimethylheptane[1][2]   |
| Molecular Formula | C <sub>12</sub> H <sub>26</sub> [1][2] |
| Molecular Weight  | 170.33 g/mol [1][2]                    |
| Canonical SMILES  | <chem>CCC(C)C(CC)C(C)C(C)C</chem> [1]  |
| InChI Key         | UEZAASCWBAVHRO-UHFFFAOYSA-N[1][2]      |

Table 2: Computed Physicochemical Properties

| Property                       | Value            | Source     |
|--------------------------------|------------------|------------|
| XLogP3                         | 5.6              | PubChem[1] |
| Hydrogen Bond Donor Count      | 0                | PubChem[1] |
| Hydrogen Bond Acceptor Count   | 0                | PubChem[1] |
| Rotatable Bond Count           | 5                | PubChem[1] |
| Exact Mass                     | 170.203450829 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Å <sup>2</sup> | PubChem[1] |
| Heavy Atom Count               | 12               | PubChem[1] |

Note: The physicochemical properties listed above are computationally derived and have not been experimentally verified in the available literature.

## Synthesis and Reactions

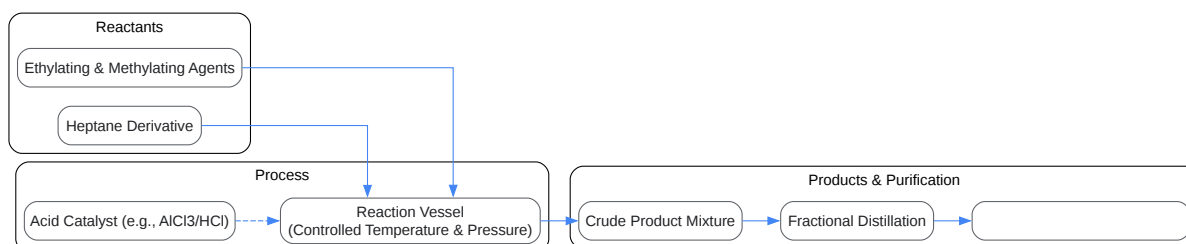
The synthesis of **4-Ethyl-2,3,5-trimethylheptane** can be achieved through several established organic chemistry methods. The most common approaches involve the construction of the branched carbon skeleton through alkylation reactions or the isolation from complex hydrocarbon mixtures.

## Synthesis Methodologies

**Alkylation:** This is a primary method for synthesizing highly branched alkanes. It typically involves the reaction of a smaller alkane or alkene with an alkylating agent in the presence of a catalyst. For **4-Ethyl-2,3,5-trimethylheptane**, this could involve the alkylation of a heptane derivative with ethyl and methyl groups.<sup>[2]</sup>

**Fractional Distillation:** This compound may also be present in petroleum fractions and can be isolated through fractional distillation, a process that separates components of a mixture based on their different boiling points.<sup>[2]</sup>

Below is a conceptual workflow for the synthesis of **4-Ethyl-2,3,5-trimethylheptane** via a catalyzed alkylation route.



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Conceptual workflow for the synthesis of **4-Ethyl-2,3,5-trimethylheptane**.

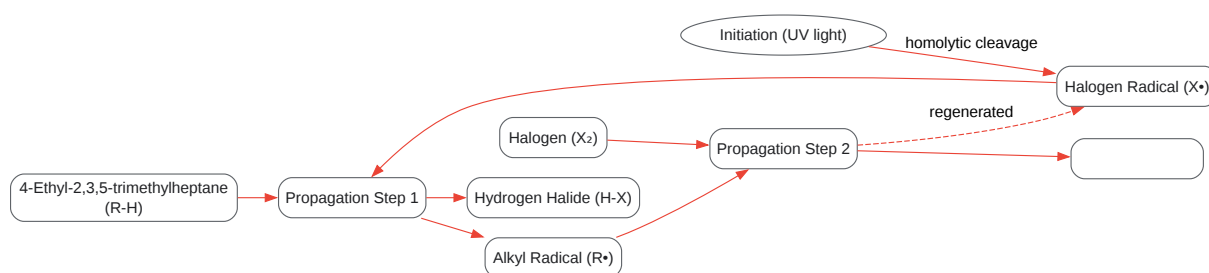
## Chemical Reactions

As a saturated alkane, **4-Ethyl-2,3,5-trimethylheptane** exhibits characteristic reactions of this class of compounds.

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[2] This high energy of combustion contributes to its utility as a fuel additive.

Halogenation: Under ultraviolet (UV) light or at high temperatures, it can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction to form haloalkanes.[2]

The general scheme for the free-radical halogenation is depicted below.



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General mechanism for free-radical halogenation of alkanes.

## Spectroscopic Data

Detailed experimental spectroscopic data for **4-Ethyl-2,3,5-trimethylheptane** is not readily available in public databases. For definitive structural elucidation and purity assessment, the following analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: The proton NMR spectrum would be complex due to the numerous non-equivalent protons in the molecule. The spectrum would show overlapping multiplets in the alkane

region (typically 0.8-1.7 ppm). The integration of the signals would correspond to the number of protons in each environment.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would provide distinct signals for each of the non-equivalent carbon atoms in the molecule, offering a clearer picture of the carbon skeleton.

Mass Spectrometry (MS):

- Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  170, corresponding to the molecular weight of the compound. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments (e.g., methyl, ethyl groups) that could help in confirming the structure.

Infrared (IR) Spectroscopy:

- The IR spectrum would be characteristic of a saturated alkane, showing strong C-H stretching vibrations just below  $3000\text{ cm}^{-1}$  and C-H bending vibrations around  $1465\text{ cm}^{-1}$  and  $1375\text{ cm}^{-1}$ .

## Biological Activity and Toxicology

There is no specific information available in the scientific literature regarding the biological activity or toxicological profile of **4-Ethyl-2,3,5-trimethylheptane**. However, general toxicological data for branched C12 alkanes can provide some insight.

General Toxicology of Branched C12 Alkanes:

- Acute Toxicity: Branched alkanes in the C9-C12 range generally exhibit low acute oral and dermal toxicity.[\[3\]](#)
- Inhalation: Inhalation of high concentrations of volatile alkanes can cause central nervous system depression.[\[4\]](#)
- Skin Irritation: Prolonged or repeated skin contact may cause dryness and irritation due to the defatting properties of hydrocarbons.[\[3\]](#)
- Aspiration Hazard: Aspiration of liquid alkanes into the lungs can cause severe chemical pneumonitis and may be fatal.

- Genotoxicity and Carcinogenicity: Most saturated alkanes are not considered to be genotoxic or carcinogenic.[3]

It is important to note that toxicological properties can vary between isomers. Therefore, in the absence of specific data, **4-Ethyl-2,3,5-trimethylheptane** should be handled with the appropriate precautions for a flammable, volatile organic compound with a potential aspiration hazard.

## Applications

The primary applications of **4-Ethyl-2,3,5-trimethylheptane** are in the fuel and chemical industries.

- Fuel Additive: Due to its highly branched structure, it is expected to have a high octane rating, making it a valuable component in gasoline formulations to improve engine performance and prevent knocking.[2]
- Solvent: Its nonpolar nature makes it a suitable solvent for various industrial applications.
- Chemical Intermediate: It can serve as a precursor in the synthesis of other chemical compounds.[2]

## Conclusion

**4-Ethyl-2,3,5-trimethylheptane** is a branched alkane with well-defined chemical identity and computed physical properties. While specific experimental data, particularly spectroscopic and toxicological information, is limited, its general characteristics can be inferred from the properties of similar branched alkanes. Its primary utility lies in its potential as a high-octane fuel additive and as a solvent or chemical intermediate. Further research is needed to fully characterize its experimental properties and to investigate any potential biological activity or specific toxicological profile, which would be of interest to the drug development community for understanding the metabolism and potential effects of such branched hydrocarbon structures.

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